REACTION_CXSMILES
|
[CH2:1]([NH:8][CH2:9][CH2:10][OH:11])[C:2]1C=CC=C[CH:3]=1.[O:12]1C(COC)[CH2:13]1>>[CH3:13][O:12][CH2:3][CH:2]1[O:11][CH2:10][CH2:9][NH:8][CH2:1]1
|
Name
|
|
Quantity
|
459 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)NCCO
|
Name
|
|
Quantity
|
422 g
|
Type
|
reactant
|
Smiles
|
O1CC1COC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
the mixture is stirred at 50° C. for 16 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
the excess 1,2-epoxy-3-methoxypropane is distilled off under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The residue is dissolved in 1,4-dioxane (3 liters)
|
Type
|
ADDITION
|
Details
|
are added powdery potassium hydroxide (692.5 g) and tris(3,6-dioxaheptyl)amine (11.4 g)
|
Type
|
ADDITION
|
Details
|
To the mixture is added dropwise
|
Type
|
STIRRING
|
Details
|
with stirring a solution of p-toluenesulfonyl chloride (809.4 g) in 1,4-dioxane (2 liters) over a period of 1.5 hour
|
Duration
|
1.5 h
|
Type
|
TEMPERATURE
|
Details
|
during which the temperature of the reaction mixture raises
|
Type
|
TEMPERATURE
|
Details
|
the solvent is refluxed
|
Type
|
ADDITION
|
Details
|
After the dropwise addition
|
Type
|
STIRRING
|
Details
|
the mixture is stirred for 2 hours
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
the undissolved materials are filtered off
|
Type
|
WASH
|
Details
|
washed with ethyl acetate
|
Type
|
DISTILLATION
|
Details
|
distilled under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to remove the solvent
|
Type
|
ADDITION
|
Details
|
To the residue are added water (600 ml) and conc. hydrochloric acid (300 ml)
|
Type
|
WASH
|
Details
|
The aqueous layer is washed with ethyl acetate
|
Type
|
ADDITION
|
Details
|
by adding sodium hydroxide (160 g) under ice cooling
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The ethyl acetate layer is washed with saturated saline solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
DISTILLATION
|
Details
|
distilled under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to remove the solvent
|
Type
|
DISTILLATION
|
Details
|
The obtained residue is distilled under reduced pressure
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
COCC1CNCCO1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 391.3 g | |
YIELD: CALCULATEDPERCENTYIELD | 98.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH2:1]([NH:8][CH2:9][CH2:10][OH:11])[C:2]1C=CC=C[CH:3]=1.[O:12]1C(COC)[CH2:13]1>>[CH3:13][O:12][CH2:3][CH:2]1[O:11][CH2:10][CH2:9][NH:8][CH2:1]1
|
Name
|
|
Quantity
|
459 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)NCCO
|
Name
|
|
Quantity
|
422 g
|
Type
|
reactant
|
Smiles
|
O1CC1COC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
the mixture is stirred at 50° C. for 16 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
the excess 1,2-epoxy-3-methoxypropane is distilled off under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The residue is dissolved in 1,4-dioxane (3 liters)
|
Type
|
ADDITION
|
Details
|
are added powdery potassium hydroxide (692.5 g) and tris(3,6-dioxaheptyl)amine (11.4 g)
|
Type
|
ADDITION
|
Details
|
To the mixture is added dropwise
|
Type
|
STIRRING
|
Details
|
with stirring a solution of p-toluenesulfonyl chloride (809.4 g) in 1,4-dioxane (2 liters) over a period of 1.5 hour
|
Duration
|
1.5 h
|
Type
|
TEMPERATURE
|
Details
|
during which the temperature of the reaction mixture raises
|
Type
|
TEMPERATURE
|
Details
|
the solvent is refluxed
|
Type
|
ADDITION
|
Details
|
After the dropwise addition
|
Type
|
STIRRING
|
Details
|
the mixture is stirred for 2 hours
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
the undissolved materials are filtered off
|
Type
|
WASH
|
Details
|
washed with ethyl acetate
|
Type
|
DISTILLATION
|
Details
|
distilled under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to remove the solvent
|
Type
|
ADDITION
|
Details
|
To the residue are added water (600 ml) and conc. hydrochloric acid (300 ml)
|
Type
|
WASH
|
Details
|
The aqueous layer is washed with ethyl acetate
|
Type
|
ADDITION
|
Details
|
by adding sodium hydroxide (160 g) under ice cooling
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The ethyl acetate layer is washed with saturated saline solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
DISTILLATION
|
Details
|
distilled under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to remove the solvent
|
Type
|
DISTILLATION
|
Details
|
The obtained residue is distilled under reduced pressure
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
COCC1CNCCO1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 391.3 g | |
YIELD: CALCULATEDPERCENTYIELD | 98.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |